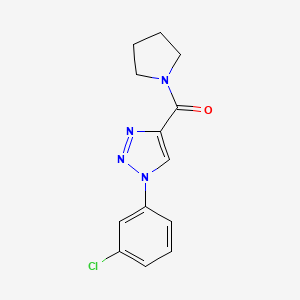
1-(3-clorofenil)-4-(pirrolidina-1-carbonil)-1H-1,2,3-triazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C13H13ClN4O and its molecular weight is 276.72. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Protodesboronación: Los ésteres borónicos de pinacol son bloques de construcción esenciales en la síntesis orgánica. Si bien la desboronación funcionalizante de los ésteres borónicos alquílicos está bien establecida, la protodesboronación sigue siendo menos explorada. Investigaciones recientes han informado sobre la protodesboronación catalítica de ésteres borónicos alquílicos 1°, 2° y 3° utilizando un enfoque radical . Este método permite la hidrometilación formal anti-Markovnikov de alquenos, una transformación valiosa. Al combinar la protodesboronación con una homologación Matteson–CH₂–, los investigadores han logrado esta intrigante secuencia de reacción.
Catálisis y Síntesis Orgánica
En resumen, 1-(3-clorofenil)-4-(pirrolidina-1-carbonil)-1H-1,2,3-triazol promete un gran potencial en diversos campos científicos, desde la catálisis hasta el diseño de fármacos. Su estructura y reactividad únicas continúan inspirando investigaciones y aplicaciones innovadoras. 🌟 .
Propiedades
IUPAC Name |
[1-(3-chlorophenyl)triazol-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O/c14-10-4-3-5-11(8-10)18-9-12(15-16-18)13(19)17-6-1-2-7-17/h3-5,8-9H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBXJSWZBJQFSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
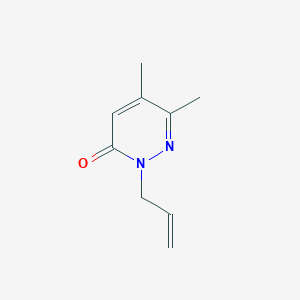
![N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2402834.png)
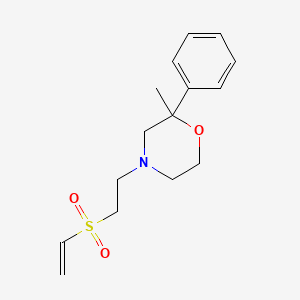
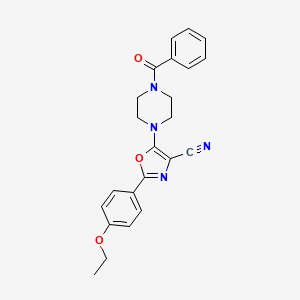



![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2402846.png)

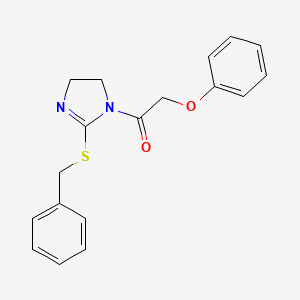
![4-(indolin-1-ylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2402850.png)

![4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine](/img/new.no-structure.jpg)
![4,4-Dimethyl-3-[(4-nitrophenyl)methyl]-1,3-oxazolidine](/img/structure/B2402856.png)
